1-(1,3-Difluoropropan-2-yl)piperidine-4-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Difluoropropan-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a difluoropropyl group and a carboxylic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Difluoropropan-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Difluoropropyl Group: The difluoropropyl group is introduced through a nucleophilic substitution reaction, where a suitable difluoropropyl halide reacts with the piperidine ring under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Difluoropropan-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Difluoropropan-2-yl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-(1,3-Difluoropropan-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical processes . The difluoropropyl group enhances its binding affinity and selectivity towards these targets, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Piperidine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride .
- 1-(1,3-Difluoropropan-2-yl)piperidine-4-carboxylic acid .
Uniqueness
1-(1,3-Difluoropropan-2-yl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the difluoropropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs .
Eigenschaften
Molekularformel |
C9H16ClF2NO2 |
---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c10-5-8(6-11)12-3-1-7(2-4-12)9(13)14;/h7-8H,1-6H2,(H,13,14);1H |
InChI-Schlüssel |
YLLLIGKXWYZPMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)O)C(CF)CF.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.